N-7H-Purin-6-yl-2,3,5,6-tetramethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-tetramethyl-N-(7H-purin-6-yl)benzamide is a chemical compound with the molecular formula C16H17N5O It is known for its unique structure, which includes a benzamide group attached to a purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-(7H-purin-6-yl)benzamide typically involves the reaction of 2,3,5,6-tetramethylbenzoic acid with 6-aminopurine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 2,3,5,6-tetramethyl-N-(7H-purin-6-yl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetramethyl-N-(7H-purin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or purines.
Scientific Research Applications
2,3,5,6-tetramethyl-N-(7H-purin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethyl-N-(7H-purin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(9H-purin-6-yl)benzamide
- 2,3,5,6-tetramethyl-1,4-benzenediacetonitrile
- 2,3,5,6-tetramethyl-benzene-1,4-dicarbaldehyde
Uniqueness
2,3,5,6-tetramethyl-N-(7H-purin-6-yl)benzamide is unique due to its specific substitution pattern on the benzamide and purine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications where other similar compounds may not be as effective.
Properties
CAS No. |
36855-75-1 |
---|---|
Molecular Formula |
C16H17N5O |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2,3,5,6-tetramethyl-N-(7H-purin-6-yl)benzamide |
InChI |
InChI=1S/C16H17N5O/c1-8-5-9(2)11(4)12(10(8)3)16(22)21-15-13-14(18-6-17-13)19-7-20-15/h5-7H,1-4H3,(H2,17,18,19,20,21,22) |
InChI Key |
BMJQDTHMGPBYIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)NC2=NC=NC3=C2NC=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.